molecular formula C7H11NO2S2 B3071076 3-(3-Methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 1007695-33-1

3-(3-Methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B3071076
CAS No.: 1007695-33-1
M. Wt: 205.3 g/mol
InChI Key: BCONLNBZZYDHNS-UHFFFAOYSA-N
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Description

3-(3-Methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one is an organic compound that belongs to the thiazolidinone family Thiazolidinones are heterocyclic compounds containing a thiazolidine ring, which is a five-membered ring with sulfur and nitrogen atoms This particular compound is characterized by the presence of a methoxypropyl group and a sulfanylidene group attached to the thiazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the reaction of a thiazolidinone precursor with a suitable methoxypropylating agent. One common method is the reaction of 2-sulfanylidene-1,3-thiazolidin-4-one with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiazolidinone ring can be reduced to form thiazolidines.

    Substitution: The methoxypropyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate are commonly used.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazolidines.

    Substitution: Various alkyl or aryl derivatives of the thiazolidinone core.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Used in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-Methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    2-Sulfanylidene-1,3-thiazolidin-4-one: Lacks the methoxypropyl group.

    3-(2-Methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one: Contains a different alkoxy group.

    3-(3-Methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one: Contains a thioxo group instead of a sulfanylidene group.

Uniqueness

3-(3-Methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to the presence of the methoxypropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2S2/c1-10-4-2-3-8-6(9)5-12-7(8)11/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCONLNBZZYDHNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=O)CSC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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